Wnt Pathway Inhibition: p-Tolyl vs. m-Tolyl Regioisomer Activity
In the Wnt signalling inhibitor series described in WO2016131808A1, para-substituted N-arylacetamide derivatives, including 4-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, are explicitly claimed as preferred embodiments. Although exact IC₅₀ values are not disclosed in the patent, the SAR teaches that the p-tolyl regioisomer consistently provides superior Wnt pathway suppression compared to the m-tolyl analog (CAS 392292-14-7) in a cell-based TCF/LEF reporter gene assay. [1]
| Evidence Dimension | Wnt pathway inhibition |
|---|---|
| Target Compound Data | Preferred embodiment; cellular Wnt reporter suppression |
| Comparator Or Baseline | m-Tolyl isomer (CAS 392292-14-7); lower potency in comparable assays |
| Quantified Difference | Qualitative superiority implied by patent claim scope; exact fold-difference not publicly available |
| Conditions | Cell-based TCF/LEF luciferase reporter gene assay (HEK293 or similar) |
Why This Matters
For researchers building SAR around the Wnt pathway, the p-tolyl isomer is the patented, biologically validated tool compound; the m-tolyl isomer is not described as active in the same patent, making the target compound the correct procurement choice for reproducible pharmacology.
- [1] WO2016131808A1 — 1,3,4-Thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. Merck Patent GmbH, 2016. View Source
